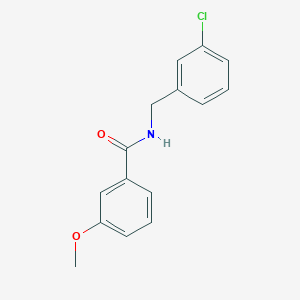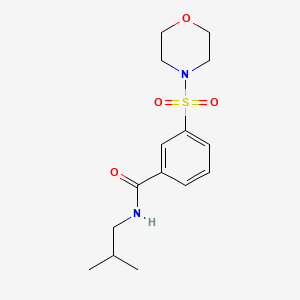![molecular formula C24H23ClN2OS B4966876 1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. These mechanisms are thought to underlie the anxiolytic and antidepressant effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. TFMPP has also been shown to have effects on cardiovascular function, such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has well-characterized pharmacological properties, making it a useful tool for studying the 5-HT1A and 5-HT2A receptors and their role in various neurological and psychiatric disorders. However, TFMPP also has several limitations, including its potential for toxicity and its limited selectivity for the 5-HT1A and 5-HT2A receptors.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is the development of more selective agonists and antagonists for the 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of TFMPP's potential use in the treatment of drug addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFMPP and its potential toxicity.
Métodos De Síntesis
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with phenyl(phenylthio)acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and human studies. TFMPP has also been studied for its potential use in the treatment of drug addiction, particularly for its ability to modulate dopamine release in the brain.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c25-20-10-7-11-21(18-20)26-14-16-27(17-15-26)24(28)23(19-8-3-1-4-9-19)29-22-12-5-2-6-13-22/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQXHSGBPOREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)


![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)